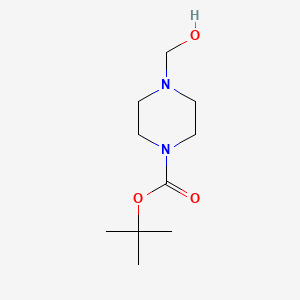
(R)-Cyclohexyl(3-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Cyclohexyl(3-methoxyphenyl)methanol is a chiral alcohol compound characterized by a cyclohexyl group attached to a methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexyl(3-methoxyphenyl)methanol typically involves the reduction of the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high stereoselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-Cyclohexyl(3-methoxyphenyl)methanol may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation of the ketone precursor. The process is conducted under high pressure and temperature to achieve efficient conversion and high yield.
Types of Reactions:
Oxidation: ®-Cyclohexyl(3-methoxyphenyl)methanol can undergo oxidation to form the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form ®-Cyclohexyl(3-methoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in ®-Cyclohexyl(3-methoxyphenyl)methanol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: ®-Cyclohexyl(3-methoxyphenyl)ketone.
Reduction: ®-Cyclohexyl(3-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of ®-Cyclohexyl(3-methoxyphenyl)methanol largely depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active compounds. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or receptors that facilitate its conversion or utilization in biological systems.
Comparación Con Compuestos Similares
- (S)-Cyclohexyl(3-methoxyphenyl)methanol
- ®-Cyclohexyl(4-methoxyphenyl)methanol
- ®-Cyclohexyl(3-hydroxyphenyl)methanol
Comparison: ®-Cyclohexyl(3-methoxyphenyl)methanol is unique due to its specific stereochemistry and functional groups. Compared to its enantiomer, (S)-Cyclohexyl(3-methoxyphenyl)methanol, the ®-isomer may exhibit different biological activities and interactions with chiral environments. The presence of the methoxy group at the 3-position also distinguishes it from other isomers, such as ®-Cyclohexyl(4-methoxyphenyl)methanol, which may have different chemical reactivity and applications.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(R)-cyclohexyl-(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3/t14-/m1/s1 |
Clave InChI |
XGYYVZNWNVDZPC-CQSZACIVSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@@H](C2CCCCC2)O |
SMILES canónico |
COC1=CC=CC(=C1)C(C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)

![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)
![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)




![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)
